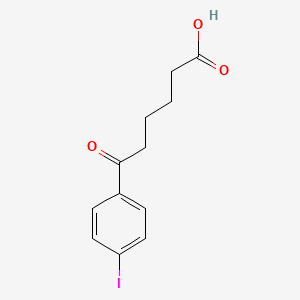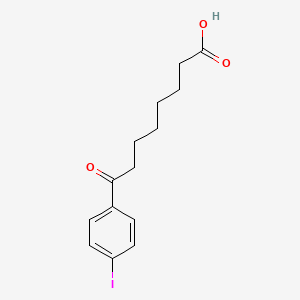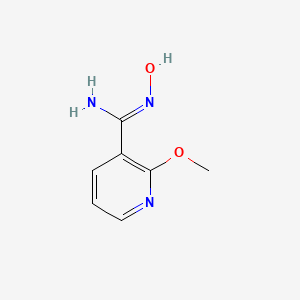
2-(4-Heptyloxybenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Heptyloxybenzoyl)oxazole” is an organic compound that belongs to the oxazole family. It has a molecular formula of C17H21NO3 and a molecular weight of 287.35 g/mol .
Synthesis Analysis
The synthesis of oxazoles, including “2-(4-Heptyloxybenzoyl)oxazole”, can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-(4-Heptyloxybenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazoles, including “2-(4-Heptyloxybenzoyl)oxazole”, can undergo a variety of chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Applications De Recherche Scientifique
Oxazole-Based Medicinal Chemistry
Oxazole compounds, including 2-(4-Heptyloxybenzoyl)oxazole, have a rich history in medicinal chemistry due to their ability to bind with various enzymes and receptors through non-covalent interactions. They exhibit diverse biological activities and have been used in treating diseases ranging from bacterial infections to cancer. The versatility of oxazole compounds in medicinal applications highlights their potential in developing new pharmaceutical agents (Zhang, Zhao, & Zhou, 2018).
Suzuki Coupling of Oxazoles
The Suzuki coupling reaction has been utilized to functionalize the oxazole ring, including 2-(4-Heptyloxybenzoyl)oxazole. This methodology facilitates the synthesis of a range of oxazole derivatives, offering a pathway to novel compounds with potential applications in various fields, including medicinal chemistry and material science (Ferrer Flegeau, Popkin, & Greaney, 2006).
Metal-Induced Tautomerization
Oxazole molecules, such as 2-(4-Heptyloxybenzoyl)oxazole, can undergo tautomerization when coordinated to metals like manganese and gold. These transformations lead to novel heterocyclic carbenes with potential applications in catalysis and material sciences (Ruiz & Perandones, 2009).
Antiprotozoal Activity
Some derivatives of oxazole, including 2-amino-4-phenyloxazole, demonstrate significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests potential therapeutic applications of 2-(4-Heptyloxybenzoyl)oxazole in treating protozoal infections (Carballo et al., 2017).
Coordination Chemistry
Oxazole ligands are widely used in transition metal coordination chemistry. Their ability to act as chiral auxiliaries in asymmetric syntheses and their versatility in ligand design make them valuable in the synthesis of complex molecules, including pharmaceuticals (Gómez, Muller, & Rocamora, 1999).
Synthesis of Functionalized Oxazoles
The synthesis of functionalized oxazoles, possibly including 2-(4-Heptyloxybenzoyl)oxazole, is crucial for developing novel compounds with various applications. Techniques like gold-catalyzed [3 + 2] cycloaddition enable the creation of highly functionalized oxazoles under mild conditions, which is significant in organic synthesis (Chen, Sun, Chen, & Liu, 2016).
Propriétés
IUPAC Name |
(4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-5-6-12-20-15-9-7-14(8-10-15)16(19)17-18-11-13-21-17/h7-11,13H,2-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJJAQYCCWROQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642102 |
Source


|
| Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptyloxybenzoyl)oxazole | |
CAS RN |
898760-32-2 |
Source


|
| Record name | [4-(Heptyloxy)phenyl]-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














